1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine
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Overview
Description
1-(2-Chlorobenzoyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a useful research compound. Its molecular formula is C14H14ClN3O2S and its molecular weight is 323.8. The purity is usually 95%.
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Scientific Research Applications
Material Science and Structural Analysis
In the realm of material science, the synthesis and characterization of related compounds have been explored for their thermal, optical, and structural properties. For instance, Karthik et al. (2021) conducted thermal, optical, etching, and structural studies alongside theoretical calculations on a compound synthesized by the substitution reaction involving piperidin-4-yl and dichlorobenzenesulfonylchloride. The study revealed the compound's stability in a temperature range of 20-170°C and identified reactive sites on the molecular surface using molecular electrostatic potential map, emphasizing its potential material science applications Karthik et al., 2021.
Antimicrobial and Antiviral Activities
The antimicrobial and antiviral activities of thiadiazole derivatives have been a focal point of research, demonstrating the biomedical relevance of these compounds. Mallesha and Mohana (2014) synthesized new oxime derivatives and evaluated their in vitro antibacterial and antifungal activities, highlighting the potential of these compounds as antimicrobial agents Mallesha & Mohana, 2014. Additionally, Chen et al. (2010) explored the synthesis and antiviral activity of thiadiazole sulfonamides, finding that some derivatives possessed anti-tobacco mosaic virus activity, suggesting their use in developing antiviral agents Chen et al., 2010.
Molecular Docking and Drug Design
Research also extends into the realm of drug design, where molecular docking studies of thiadiazole derivatives reveal their potential as antibacterial agents. Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on novel compounds, providing insights into their antibacterial activity through molecular docking studies Shahana & Yardily, 2020.
Mechanism of Action
Target of Action
The primary target of this compound is glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a process that is essential for various cellular functions, including energy production and protein synthesis .
Mode of Action
The compound interacts with its target, GLS1, by inhibiting its activity . This inhibition disrupts the conversion of glutamine to glutamate, thereby affecting the cellular functions that rely on this process
Biochemical Pathways
The inhibition of GLS1 affects the glutamine metabolism pathway . This disruption can have downstream effects on various cellular functions, including energy production and protein synthesis . The specific effects can vary depending on the cell type and the overall metabolic state of the cell.
Result of Action
The inhibition of GLS1 by this compound can potentially lead to a decrease in the production of glutamate, affecting various cellular functions . This could result in anti-tumor effects, as suggested by some studies . .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-12-4-2-1-3-11(12)13(19)18-7-5-10(6-8-18)20-14-17-16-9-21-14/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLPEZAFFYMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.